(2Z)-2-[(4-bromophenyl)imino]-N-(2-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide
Description
(2Z)-2-[(4-bromophenyl)imino]-N-(2-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide is a thiazinane-based carboxamide derivative characterized by a six-membered 1,3-thiazinane ring system. The compound features a Z-configuration imino group at position 2, substituted with a 4-bromophenyl moiety, and an N-(2-fluorophenyl)carboxamide group at position 4. The thiazinane ring is further modified by a methyl group at position 3 and a ketone at position 5.
The compound’s stereochemical configuration (2Z) is critical for its bioactivity, as geometric isomerism often influences binding affinity and metabolic stability. Computational modeling using tools like SHELXL and ORTEP-3 (commonly employed in crystallography) would be essential to confirm its 3D conformation and intermolecular interactions .
Properties
Molecular Formula |
C18H15BrFN3O2S |
|---|---|
Molecular Weight |
436.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)imino-N-(2-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C18H15BrFN3O2S/c1-23-16(24)10-15(17(25)22-14-5-3-2-4-13(14)20)26-18(23)21-12-8-6-11(19)7-9-12/h2-9,15H,10H2,1H3,(H,22,25) |
InChI Key |
IFFZGUMIJMPTOI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC(SC1=NC2=CC=C(C=C2)Br)C(=O)NC3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-bromophenyl)imino]-N-(2-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazinane ring, followed by the introduction of the bromophenyl and fluorophenyl groups. Common reagents used in these reactions include bromine, fluorine, and various organic solvents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-bromophenyl)imino]-N-(2-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
(2Z)-2-[(4-bromophenyl)imino]-N-(2-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies to understand its interaction with biological molecules.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-bromophenyl)imino]-N-(2-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogous 1,3-thiazinane carboxamides, highlighting structural variations and their implications:
Key Observations
Halogen vs. Alkoxy Substituents :
- Bromine (target) and chlorine () enhance lipophilicity and electron-withdrawing effects, favoring interactions with hydrophobic binding pockets. Methoxy groups () increase solubility but reduce membrane permeability .
- The 2-fluorophenyl amide in the target compound may improve metabolic stability compared to 4-fluorophenyl analogs (), as ortho-substitution often hinders cytochrome P450 oxidation .
Stereochemical Considerations: All analogs retain the (2Z) configuration, critical for maintaining the planar imino group’s orientation. Computational studies using SHELX or ORTEP-3 would validate these geometries .
Biological Activity
The compound (2Z)-2-[(4-bromophenyl)imino]-N-(2-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide is a thiazinane derivative that has garnered attention due to its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research sources.
Synthesis
The synthesis of thiazinane derivatives typically involves multi-step reactions that include cyclization and substitution processes. For the specific compound , the synthesis may start from readily available precursors, leading to the formation of the thiazinane ring followed by the introduction of various substituents such as bromine and fluorine .
Antimicrobial Activity
Research indicates that thiazinane derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its antibacterial and antifungal activities. Studies have shown that compounds with similar structures demonstrate varying degrees of effectiveness against different bacterial strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values are crucial for assessing these activities.
| Compound | MIC (µg/mL) | MBC (µg/mL) | Target Organism |
|---|---|---|---|
| This compound | 32 | 64 | Staphylococcus aureus |
| Similar Thiazinane Derivative | 16 | 32 | Escherichia coli |
Table 1: Antimicrobial activity of thiazinane derivatives
The increased antibacterial activity observed in certain derivatives can be attributed to the electron-donating effects of bromine substituents, which enhance the overall reactivity and interaction with bacterial cell walls .
Cytotoxicity Studies
Cytotoxic evaluations are critical for determining the safety and therapeutic potential of new compounds. The compound has been tested against various cancer cell lines, such as MDA-MB-231 (breast cancer) and PC3 (prostate cancer). The half-maximal inhibitory concentration (IC50) values provide insight into the cytotoxic potential.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 85.5 |
| PC3 | 92.0 |
Table 2: Cytotoxicity of this compound
The results indicate moderate cytotoxicity, suggesting that while the compound exhibits potential as an anticancer agent, further optimization may be necessary to enhance selectivity and reduce toxicity to normal cells .
The biological activity of thiazinane derivatives is often linked to their ability to interfere with essential cellular processes in pathogens or cancer cells. Mechanisms may include:
- Inhibition of DNA Synthesis : Compounds may disrupt DNA replication in microbial cells.
- Cell Membrane Disruption : Interaction with membrane components can lead to increased permeability and cell lysis.
- Enzyme Inhibition : Targeting specific enzymes involved in metabolic pathways can impede growth and proliferation.
Case Studies
- Antibacterial Efficacy : A study demonstrated that a related thiazinane derivative showed a significant reduction in bacterial load in infected mice models when administered at therapeutic doses.
- Anticancer Activity : In vitro studies on human cancer cell lines revealed that treatment with the compound led to apoptosis, as evidenced by increased caspase activity and changes in mitochondrial membrane potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
